N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
Description
N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a carbazole moiety, a sulfonamide group, and multiple chlorine atoms, which contribute to its distinctive properties.
Properties
Molecular Formula |
C30H28Cl2N2O3S |
|---|---|
Molecular Weight |
567.5 g/mol |
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C30H28Cl2N2O3S/c1-19-7-11-25(12-8-19)38(36,37)34(30-20(2)5-4-6-21(30)3)18-24(35)17-33-28-13-9-22(31)15-26(28)27-16-23(32)10-14-29(27)33/h4-16,24,35H,17-18H2,1-3H3 |
InChI Key |
CORMMERFDGZSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=C(C=CC=C5C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the carbazole derivative. The key steps include:
Formation of the Carbazole Derivative: The initial step involves the chlorination of carbazole to obtain 3,6-dichlorocarbazole.
Sulfonamide Formation: The final step involves the reaction of the hydroxylated carbazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the sulfonamide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles like sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-4-METHYLBENZENESULFONAMIDE
- N-(3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-METHYLPHENYL)-4-METHYLBENZENESULFONAMIDE
Uniqueness
N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and the presence of multiple chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
